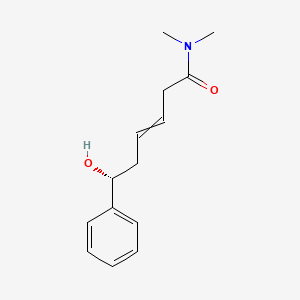
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group, a dimethylamine group, and a phenyl group attached to a hex-3-enamide backbone. Its stereochemistry is defined by the (6R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hex-3-enamide Backbone: This step involves the preparation of the hex-3-enamide backbone through a series of reactions, such as aldol condensation and subsequent dehydration.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a selective hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Dimethylamine Group: The dimethylamine group is introduced through a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.
Addition of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Dimethylamine in ethanol, thiol in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted amides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it may interact with neurotransmitter receptors, influencing mood and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-6-Hydroxynorketamine: A metabolite of ketamine with similar hydroxyl and amide groups.
N,N-Dimethyl-3-phenylpropanamide: Shares the dimethylamine and phenyl groups but lacks the hydroxyl group.
6-Phenylhexanamide: Similar backbone structure but lacks the hydroxyl and dimethylamine groups.
Uniqueness
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is unique due to its specific (6R) stereochemistry and the presence of both hydroxyl and dimethylamine groups. This combination of functional groups and stereochemistry contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
652993-74-3 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide |
InChI |
InChI=1S/C14H19NO2/c1-15(2)14(17)11-7-6-10-13(16)12-8-4-3-5-9-12/h3-9,13,16H,10-11H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
FFKCFMAAZJMEOH-CYBMUJFWSA-N |
Isomerische SMILES |
CN(C)C(=O)CC=CC[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CN(C)C(=O)CC=CCC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)
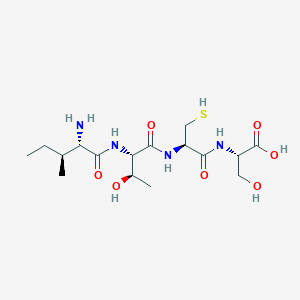
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)
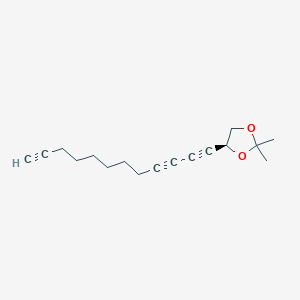
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

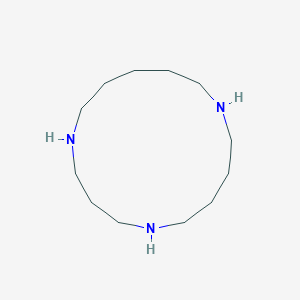
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
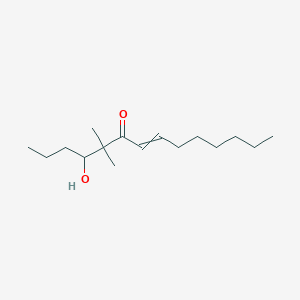
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
